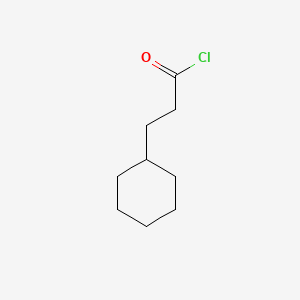

3-Cyclohexylpropionyl chloride

CAS No.: 39098-75-4

Cat. No.: VC3717734

Molecular Formula: C9H15ClO

Molecular Weight: 174.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39098-75-4 |

|---|---|

| Molecular Formula | C9H15ClO |

| Molecular Weight | 174.67 g/mol |

| IUPAC Name | 3-cyclohexylpropanoyl chloride |

| Standard InChI | InChI=1S/C9H15ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 |

| Standard InChI Key | JUADTOTVJUYCRQ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CCC(=O)Cl |

| Canonical SMILES | C1CCC(CC1)CCC(=O)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Cyclohexylpropionyl chloride consists of a cyclohexyl group connected to a propionyl chloride functional group through a propyl chain. The molecular formula is C9H15ClO, featuring a carbonyl group (C=O) with a chlorine atom attached to the carbonyl carbon, creating the reactive acyl chloride functionality.

Physical Properties

Based on structurally similar compounds such as propanoyl chloride and 3-chloropropionyl chloride, the following physical properties can be inferred for 3-cyclohexylpropionyl chloride:

Chemical Reactivity

3-Cyclohexylpropionyl chloride would exhibit high reactivity characteristic of acyl chlorides. The carbonyl carbon, being electron-deficient due to the electronegative chlorine atom, is susceptible to nucleophilic attack. Key reactivity patterns include:

-

Hydrolysis: Rapid reaction with water to form 3-cyclohexylpropionic acid and HCl

-

Alcoholysis: Reaction with alcohols to form esters

-

Aminolysis: Reaction with amines to form amides

-

Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of Lewis acids

The compound is expected to be moisture-sensitive and reactive, similar to other acyl chlorides like 3-chloropropionyl chloride .

Synthesis Methods

From Corresponding Carboxylic Acid

The most common synthetic route to 3-cyclohexylpropionyl chloride would likely involve the conversion of 3-cyclohexylpropionic acid using chlorinating agents. Drawing parallels from the synthesis of 3-chloropropionyl chloride, the following methods can be proposed:

Using Thionyl Chloride (SOCl₂)

The reaction of 3-cyclohexylpropionic acid with thionyl chloride represents a straightforward method:

3-Cyclohexylpropionic acid + SOCl₂ → 3-Cyclohexylpropionyl chloride + SO₂ + HCl

This method is analogous to the preparation of other acyl chlorides and would likely proceed under mild heating conditions (40-70°C) in an inert solvent like toluene or dichloromethane .

Using Triphosgene

Based on the synthesis method for 3-chloropropionyl chloride, triphosgene can be employed as follows:

3-Cyclohexylpropionic acid + (Cl₃CO)₂CO → 3-Cyclohexylpropionyl chloride + CO₂ + HCl

This reaction would typically be conducted in toluene at around 25°C for several hours, potentially yielding high conversion rates (similar to the 98.5% yield reported for 3-chloropropionyl chloride) .

Applications and Uses

Pharmaceutical Intermediates

Analytical Methods for Characterization

Infrared Spectroscopy (IR)

3-Cyclohexylpropionyl chloride would exhibit characteristic IR absorption bands:

-

Strong C=O stretching at around 1790-1815 cm⁻¹ (higher than typical carbonyl frequencies due to the electron-withdrawing chlorine)

-

C-Cl stretching around 600-800 cm⁻¹

-

C-H stretching of cyclohexyl ring around 2850-2950 cm⁻¹

Nuclear Magnetic Resonance (NMR)

In ¹H NMR, characteristic signals would include:

-

Cyclohexyl protons (multiple signals between 1.0-2.0 ppm)

-

Methylene protons adjacent to carbonyl (triplet around 2.8-3.0 ppm)

-

Methylene protons adjacent to cyclohexyl (around 1.5-1.7 ppm)

In ¹³C NMR, key signals would include:

-

Carbonyl carbon (around 170-175 ppm)

-

Methylene carbon adjacent to carbonyl (around 45-50 ppm)

-

Cyclohexyl carbons (multiple signals between 25-45 ppm)

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) would be suitable for analyzing the purity and identity of 3-cyclohexylpropionyl chloride, with expected fragmentation patterns involving the loss of the chlorine atom and fragmentation of the cyclohexyl ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume